Product packaging for Trichloroborazine(Cat. No.:CAS No. 72246-71-0)

Trichloroborazine

Cat. No.: B13784979
CAS No.: 72246-71-0
M. Wt: 181.8 g/mol
InChI Key: PVTNQLALWCJMRP-UHFFFAOYSA-N
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Description

Contextual Significance within Inorganic and Materials Chemistry

Trichloroborazine (B₃Cl₃H₃N₃) is a derivative of borazine (B1220974) where three hydrogen atoms attached to the boron atoms are substituted with chlorine atoms. This compound serves as a crucial precursor in the synthesis of advanced materials, most notably boron nitride (BN). ijcce.ac.irijcce.ac.ir Boron nitride materials are highly valued for their exceptional thermal and chemical stability, making them suitable for applications in high-performance ceramics and electronics. aidic.it

The liquid precursor method, which often utilizes this compound and its derivatives, is a prominent technique for producing hexagonal boron nitride (h-BN). aidic.it This method allows for the control of the structure and properties of the resulting h-BN material by designing the molecular structure of the precursor. aidic.it The synthesis of h-BN from this compound offers advantages such as a lower sintering temperature and a high purity of the final product. ijcce.ac.iraidic.it Consequently, this compound is a focal point for researchers aiming to develop new materials with tailored properties for various high-tech applications, including lubricants, thermal conductors, and aerospace components. aidic.it

Historical Trajectory and Foundational Studies of this compound Research

The first synthesis of this compound was reported in 1940 by Wiberg and Bolz, who produced it through the thermal decomposition of the addition compound of borazine and hydrogen chloride (B₃N₃H₆·3HCl). ijcce.ac.ir A more practical method was later developed in 1955 by Brown and Laubengayer, involving the reaction of boron trichloride (B1173362) with ammonium (B1175870) chloride in a chlorobenzene (B131634) solvent, which yielded 36% of the product. ijcce.ac.irgoogle.com

Early studies established that this compound consists of a six-membered ring of alternating boron and nitrogen atoms, with a chlorine atom bonded to each boron and a hydrogen atom to each nitrogen. researchgate.net It was observed to be a colorless, crystalline solid that is sensitive to moisture. researchgate.netchemicalbook.com These foundational studies laid the groundwork for subsequent research into its chemical reactions and potential applications. Over the years, various modifications to the synthesis have been proposed to improve the yield and simplify the procedure, such as using a boron trichloride-dimethylsulfide complex or conducting the reaction in different solvents like toluene (B28343). google.comresearchgate.net

Academic Relevance and Emerging Research Frontiers in this compound Chemistry

The academic relevance of this compound is primarily centered on its role as a versatile starting material for a wide range of borazine derivatives and as a precursor to boron nitride materials. ijcce.ac.irijcce.ac.irresearchgate.net Current research is actively exploring new and more efficient synthesis methods to overcome the challenges associated with traditional techniques, which often require complex equipment and result in low yields. ijcce.ac.irijcce.ac.ir

Emerging research frontiers include the development of novel preceramic polymers from this compound for the fabrication of boron nitride fibers and coatings. dtic.mil These advanced materials have potential applications in aerospace and other high-tech industries. aidic.itgoogle.com Furthermore, theoretical studies using density functional theory (DFT) are being conducted to understand the molecular structure, reactivity, and properties of this compound and its derivatives. aidic.itresearchgate.net This computational research aids in designing new precursors for hexagonal boron nitride with enhanced properties and in optimizing reaction conditions. aidic.it The study of this compound's derivatives, such as those with alkylamine substituents, is another active area of research, with a focus on how these modifications influence the properties and reactivity of the resulting materials. aidic.itresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula B3Cl3HN3 B13784979 Trichloroborazine CAS No. 72246-71-0

Properties

CAS No.

72246-71-0

Molecular Formula

B3Cl3HN3

Molecular Weight

181.8 g/mol

InChI

InChI=1S/B3Cl3HN3/c4-3-8(5)1-7-2-9(3)6/h7H

InChI Key

PVTNQLALWCJMRP-UHFFFAOYSA-N

Canonical SMILES

[B]1N[B]N(B(N1Cl)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of Trichloroborazine

Evolution of Synthetic Routes to Trichloroborazine

The synthesis of this compound (B₃Cl₃N₃H₃) has progressed significantly since its initial discoveries. Early methods, while foundational, were often plagued by low yields and the need for specialized equipment. Over time, researchers have developed more efficient and practical approaches, primarily focusing on the reaction between boron trichloride (B1173362) (BCl₃) and a nitrogen source, typically ammonia (B1221849) or an ammonium (B1175870) salt.

Gas-Phase Reactions of Boron Trichloride with Ammonia and Ammonium Salts

Another early gas-phase method involved passing boron trichloride vapor over heated, dry ammonium chloride powder in a glass tube. google.com This technique, however, produced only small quantities of this compound with a yield of around 35%. google.com These early gas-phase methods highlighted the challenges of working with gaseous BCl₃ and the propensity for side reactions, which spurred the development of more controlled, solution-phase syntheses.

Solution-Phase Syntheses: Optimization of Solvents and Reaction Conditions

To overcome the limitations of gas-phase reactions, researchers shifted their focus to solution-phase synthesis, which allows for better control over reaction parameters. numberanalytics.comnumberanalytics.com A landmark development was the method introduced by Brown and Laubengayer in 1955, which involved refluxing a mixture of chlorobenzene (B131634) and ammonium chloride in the presence of boron trichloride vapor. ijcce.ac.ir This approach yielded approximately 36% this compound. ijcce.ac.ir However, it still required specialized low-temperature condensers to handle the volatile BCl₃ (boiling point 12.5°C). ijcce.ac.ir

Subsequent research has focused on optimizing solvent systems and reaction conditions to enhance yields and simplify the experimental setup. The use of various aprotic organic solvents and precise temperature control have been central to these advancements. ijcce.ac.irnasa.govelectronicsandbooks.com

The choice of solvent is critical in the solution-phase synthesis of this compound. Aprotic organic solvents are favored to prevent unwanted reactions with the reactants and the product. Chlorobenzene was one of the first solvents used, with reactions typically carried out at its reflux temperature of around 130-133°C. ijcce.ac.irijcce.ac.ir While effective, this high temperature can lead to the thermal decomposition of the this compound product. ijcce.ac.ir

Toluene (B28343) has also been widely employed as a solvent. google.comnasa.gov One method involves bubbling gaseous boron trichloride into a solution of toluene and acetonitrile (B52724), followed by reaction with ammonium chloride. ijcce.ac.ir More recent innovations have utilized a mixture of toluene, acetonitrile, and n-hexane. ijcce.ac.ir The use of a BCl₃ solution in n-hexane has proven to be more convenient than handling gaseous BCl₃ directly. ijcce.ac.irijcce.ac.ir Other aprotic solvents such as benzene (B151609) and xylene have also been reported as suitable for this synthesis. google.comnasa.gov

Temperature control is paramount in this compound synthesis to maximize yield and minimize decomposition and side reactions. ijcce.ac.ir this compound is known to be thermally unstable above 100°C, slowly decomposing to form non-volatile solids and releasing hydrogen chloride. ijcce.ac.irresearchgate.net Early methods using chlorobenzene as a solvent operated at reflux temperatures of 110-130°C, which contributed to product loss. ijcce.ac.ir

A significant advancement has been the reduction of the reflux temperature. By using a solvent mixture of toluene, acetonitrile, and n-hexane, the reflux temperature can be lowered to approximately 86°C. ijcce.ac.irijcce.ac.ir This lower temperature is a key advantage, as it prevents the thermal decomposition of this compound and leads to a higher yield. ijcce.ac.irijcce.ac.ir Refluxing strategies are crucial for maintaining the reaction temperature and ensuring that the volatile BCl₃ remains in the reaction mixture. ijcce.ac.irelectronicsandbooks.com In some methods, low-temperature condensers (-20 to -10°C) are used to reflux the BCl₃. google.com

Precursor Chemistry: Boron Trichloride Adducts in this compound Synthesis

A key innovation in the synthesis of this compound has been the use of boron trichloride adducts. ijcce.ac.irelectronicsandbooks.com These adducts serve as a more manageable source of BCl₃, avoiding the challenges of handling the corrosive and volatile gas directly. ijcce.ac.irelectronicsandbooks.com

One of the most effective adducts is the boron trichloride-acetonitrile complex ([CH₃CN·BCl₃]). ijcce.ac.ir This complex is typically formed by adding a BCl₃ solution (e.g., in n-hexane) to a mixture of a primary solvent like toluene and acetonitrile at low temperatures (around -70°C). The resulting adduct is then reacted with ammonium chloride at a reduced reflux temperature. ijcce.ac.ir The acetonitrile adduct helps to stabilize intermediates and allows for the slow release of BCl₃ during the reaction, which improves reaction efficiency. ijcce.ac.ir

Another useful precursor is the boron trichloride-dimethylsulfide complex ([(CH₃)₂S·BCl₃]). google.comdtic.mil This solid complex can be mixed directly with an ammonium salt and dispersed in an organic solvent. google.com Heating this mixture allows for the gradual release of BCl₃ through a decomplexation reaction, which enhances the utilization of the boron source and increases the yield. google.com The use of this adduct also simplifies the experimental setup and is more amenable to large-scale production. google.com

Strategies for Yield Enhancement and Mitigation of Polymeric Side Reactions

Several strategies have been developed to enhance the yield of this compound and minimize the formation of undesirable polymeric side products. ijcce.ac.irelectronicsandbooks.com The formation of polymeric intermediates is a known issue that can significantly reduce the yield. ijcce.ac.ir

One effective strategy is to use an excess of boron trichloride. ijcce.ac.ir This helps to suppress competing reactions and drive the equilibrium towards the formation of the desired this compound ring. ijcce.ac.ir For instance, using a twofold excess of BCl₃ gas was found to be necessary to achieve high yields by preventing or suppressing these competing reactions. ijcce.ac.ir

The slow and controlled release of BCl₃ from adducts, as discussed previously, is another crucial factor in mitigating side reactions. ijcce.ac.ir Gradual release prevents high local concentrations of BCl₃, which can favor polymerization. ijcce.ac.ir

Lowering the reaction temperature is also a key strategy. ijcce.ac.irijcce.ac.ir By reducing the reflux temperature to below 100°C, the thermal decomposition of the product is avoided, and unwanted polymerization reactions are minimized, leading to a cleaner reaction and higher yields. ijcce.ac.irijcce.ac.ir

Finally, the choice of reactants can also influence the yield. While ammonium chloride is the most common nitrogen source, some methods have explored alternatives. For example, using bis(trimethylsilyl)amine (HN(SiMe₃)₂) in place of ammonium chloride has been reported to give a 96% yield, although the higher cost of this reagent makes it less practical for large-scale synthesis. ijcce.ac.ir

Table of Synthetic Methods and Yields

Method Reactants Solvent(s) Temperature (°C) Yield (%) Reference(s)
Gas-Phase Gaseous BCl₃, Gaseous NH₃ Aprotic Solvents 100-150 ~40 ijcce.ac.ir
Gas-Phase BCl₃ vapor, NH₄Cl powder None Heated 35 google.com
Solution-Phase BCl₃ vapor, NH₄Cl Chlorobenzene 110-130 36 ijcce.ac.ir
Solution-Phase Gaseous BCl₃, NH₄Cl Chlorobenzene, Acetonitrile 130 57 ijcce.ac.ir
Solution-Phase BCl₃ solution in n-hexane, NH₄Cl Toluene, Acetonitrile, n-Hexane 86 86-90 ijcce.ac.ir
Solution-Phase BCl₃·S(CH₃)₂ complex, NH₄Cl Toluene 110-120 94.8 google.com

Table of Compound Names

Compound Name Chemical Formula
This compound B₃Cl₃N₃H₃
Boron Trichloride BCl₃
Ammonia NH₃
Ammonium Chloride NH₄Cl
Hydrogen Chloride HCl
Chlorobenzene C₆H₅Cl
Toluene C₇H₈
n-Hexane C₆H₁₄
Acetonitrile CH₃CN
Benzene C₆H₆
Xylene C₈H₁₀
Boron trichloride-acetonitrile complex [CH₃CN·BCl₃]
Boron trichloride-dimethylsulfide complex [(CH₃)₂S·BCl₃]

Elucidation of Reaction Mechanisms in this compound Formation

The synthesis of this compound (B₃Cl₃H₃N₃), a key precursor for boron nitride materials, has been a subject of study for decades. Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes, improving yields, and ensuring product purity. The formation of the borazine (B1220974) ring from common starting materials like boron trichloride (BCl₃) and an ammonium salt involves a complex sequence of steps, including the formation of transient intermediates and the influence of various reaction parameters.

Pathways of Boron-Nitrogen Ring Formation

The formation of the stable six-membered borazine ring is not a single-step process but rather a sequence of condensation reactions. A likely pathway involves the initial formation of adducts and simpler boron-nitrogen species that subsequently cyclize. psu.edu While the exact mechanism is complex and can be influenced by reaction conditions, a proposed course for the reaction between BCl₃ and NH₄Cl in a solvent like toluene involves several key intermediates. psu.edu

Evidence suggests the formation of species such as the boron trichloride-ammonia adduct [BCl₃(NH₃)], dichloroboryl amine (BCl₂(NH₂)), and chloroborylimine (BCl(NH)). psu.edu These molecules are believed to be stepping stones toward the final this compound ring. The process is driven by the elimination of hydrogen chloride (HCl) at each condensation step, leading to the thermodynamically stable aromatic-like borazine structure. The synthesis is typically conducted in a high-boiling point solvent, such as chlorobenzene or toluene, at elevated temperatures to facilitate the elimination of HCl and drive the reaction to completion. researchgate.netsibran.ruijcce.ac.ir

Another perspective on the B-N ring formation comes from studies on its decomposition. For instance, in the synthesis of hexagonal boron nitride (h-BN) from this compound on a Ni(111) surface, it is speculated that the reaction proceeds via the opening of the strong B-N bonds within the six-membered ring, preceded by hydrogen and chlorine abstraction. uzh.ch This highlights the inherent stability of the B-N bonds in the ring, which require significant energy to break once formed. uzh.ch

Identification and Role of Transient Intermediates (e.g., BCl₃-Acetonitrile Adducts)

The efficiency of this compound synthesis is often hampered by the formation of unwanted polymeric side products. ijcce.ac.ir Modern synthetic methodologies have focused on controlling the reactivity of the precursors through the use of transient intermediates. The most significant of these is the boron trichloride-acetonitrile adduct, [CH₃CN·BCl₃]. ijcce.ac.ir

This adduct is intentionally pre-formed by reacting BCl₃ with acetonitrile. ijcce.ac.irelectronicsandbooks.com Its primary role is to act as a stable, solid source of BCl₃ that can release the boron trichloride gradually into the reaction mixture upon heating. ijcce.ac.ir This controlled release is crucial as it maintains a low concentration of free BCl₃, which suppresses the competing polymerization reactions that lower the yield of the desired cyclic product. ijcce.ac.ir Furthermore, the use of the acetonitrile adduct allows the reaction to proceed at a lower reflux temperature (e.g., 86 °C in a toluene/n-hexane/acetonitrile mixture) compared to traditional methods that require temperatures of 110-130 °C in chlorobenzene. ijcce.ac.ir This lower temperature also minimizes the thermal decomposition of the this compound product itself, which is known to be unstable above 100 °C. ijcce.ac.ir

Other transient species have been identified or proposed. The boron trichloride-ammonia adduct, [BCl₃(NH₃)], has been isolated in low yields from the reaction of BCl₃ and [NH₄]Cl, lending support to its role as an initial, albeit unstable, intermediate. psu.edu Spectroscopic monitoring, particularly using ¹¹B-NMR, has confirmed the presence of various polymeric intermediates during the reaction, underscoring the importance of controlling reaction conditions to favor cyclization over polymerization. ijcce.ac.ir In substitution reactions on the this compound ring, computational studies have postulated the existence of a transient tetratomic ring structure (Cl-B-N-H-Cl) as part of the intermediate state. researchgate.net

Intermediate SpeciesMethod of IdentificationRole in SynthesisReference(s)
[CH₃CN·BCl₃] Isolated and characterizedStabilizes BCl₃; allows for slow release and lower reaction temperature; suppresses polymerization. ijcce.ac.irelectronicsandbooks.com
[BCl₃(NH₃)] Isolated in low yield; spectroscopic dataProposed initial adduct in the reaction between BCl₃ and NH₄Cl. psu.edu
Polymeric Intermediates ¹¹B-NMR spectroscopyUndesirable side products that decrease the yield of this compound. ijcce.ac.ir
BCl₂(NH₂), BCl(NH) Proposed based on reaction pathwayCircumstantial evidence suggests they are intermediates in the condensation pathway to the borazine ring. psu.edu
Cl-B-N-H-Cl Ring Computational simulation (B3LYP/6-31G*)Proposed tetratomic ring structure in the intermediate state of substitution reactions on TCB. researchgate.net

Influence of Catalytic Species and Reaction Kinetics

The kinetics of this compound formation are significantly influenced by temperature, reactant concentration, and the presence of catalysts. The reaction between BCl₃ and NH₄Cl is typically conducted at temperatures between 110-150 °C. ijcce.ac.irgoogle.com However, careful temperature control is necessary, as this compound begins to decompose slowly above 100 °C, releasing HCl and forming non-volatile solids. ijcce.ac.ir

Studies have shown that the reaction can proceed via a homogeneous liquid phase mechanism. researchgate.net The use of a twofold excess of BCl₃ has been reported to suppress the formation of polymeric intermediates and achieve higher yields. ijcce.ac.ir The rate of reaction is also dependent on the physical form of the reactants. Using a solution of BCl₃ in n-hexane, for example, is more convenient and efficient than bubbling gaseous BCl₃, as it prevents loss of the volatile reactant. ijcce.ac.ir

While the reaction is often performed without a catalyst, certain species can enhance the reaction rate and yield. One study found that using mercury (Hg) as a catalyst could increase the yield of this compound to over 89%. researchgate.net However, even without a catalyst, a comparable yield of 87% was achieved by simply extending the reaction time, indicating that the uncatalyzed reaction is still efficient under optimized conditions. researchgate.net The apparent activation energy for the deposition of boron nitride from this compound, a subsequent reaction, has been calculated to be 127 kJ/mol, with the deposition rate peaking at 1000 °C. capes.gov.br

FactorInfluence on SynthesisKey FindingsReference(s)
Temperature Affects reaction rate and product stability.Optimal range is typically 110-150 °C, but TCB decomposes above 100 °C. Lower temperatures (86 °C) are possible with adducts. ijcce.ac.irgoogle.com
Catalyst Can increase reaction yield.Mercury (Hg) has been shown to increase yield to >89%. researchgate.net
Reactant Concentration Influences side reactions.A twofold excess of BCl₃ can suppress polymerization. ijcce.ac.ir
Reaction Time Affects yield in uncatalyzed reactions.Extending reaction time can lead to high yields (>87%) without a catalyst. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The traditional synthesis of this compound often involves hazardous reagents and solvents, such as gaseous boron trichloride and chlorobenzene, and generates significant amounts of HCl gas as a byproduct. sibran.ruijcce.ac.ir While the field has not been a primary focus of green chemistry research, several modern advancements align with green chemistry principles by improving efficiency and reducing environmental impact.

A key development is the move away from using highly toxic and difficult-to-handle gaseous BCl₃. The use of a commercially available 1.0 M solution of BCl₃ in n-hexane is a significant improvement in terms of safety and handling. ijcce.ac.ir This approach avoids the need for complex and energy-intensive low-temperature condensation equipment. ijcce.ac.ir

The use of the acetonitrile-boron trichloride adduct represents an application of catalysis (or at least, reaction modification) and energy efficiency . By enabling the reaction to proceed at a much lower temperature (86 °C vs. 130 °C), it significantly reduces the energy requirements of the synthesis. ijcce.ac.ir This also improves the atom economy of the reaction by minimizing thermal decomposition of the product and reducing the formation of polymeric waste, leading to higher yields (up to 89%). ijcce.ac.ir

Recent research in the broader field of borazine synthesis points toward more sustainable practices. A 2024 study on iodinated organic borazines highlights a "waste-minimized approach," demonstrating a conscious effort to improve the environmental footprint of borazine production. rsc.org Although not directly applied to the synthesis of this compound from inorganic precursors, this trend suggests a future direction for the field. The ultimate goal would be to replace halogenated solvents like chlorobenzene with greener alternatives and to find methods for utilizing or neutralizing the HCl byproduct more effectively, perhaps by incorporating it into a closed-loop system, akin to the conceptual model of the calcite cycle. umb.edu

Advanced Reactivity and Derivatization Chemistry of Trichloroborazine

Nucleophilic Substitution Reactions on Boron Centers

The primary mode of reactivity for trichloroborazine involves the substitution of its chlorine atoms by various nucleophiles. ijcce.ac.ir The boron atoms in the borazine (B1220974) ring are electrophilic sites, readily attacked by electron-rich species. This susceptibility allows for the synthesis of a wide range of B-substituted borazine derivatives. ijcce.ac.iracs.org These reactions are fundamental to modifying the properties of the borazine ring and for creating monomers suitable for polymerization. researchgate.netresearchgate.net

Aminolysis, the reaction of this compound with amines, is a widely used method to produce alkylamino-substituted borazines. researchgate.net This substitution reaction can be controlled to yield partially or fully substituted products, which can then serve as monomers for thermal polymerization. researchgate.netresearchgate.net For example, reacting TCB with different molar ratios of primary or secondary amines, such as propylamine (B44156), isopropylamine (B41738), methylamine (B109427), or dimethylamine (B145610), under mild conditions leads to the formation of various alkylaminoborazines. researchgate.netjlu.edu.cn

These reactions are crucial for developing processable polyborazine precursors for boron nitride fibers. nih.govresearchgate.net The choice of amine and the stoichiometry of the reaction influence the properties of the resulting polymer, such as its spinnability and thermal stability. researchgate.netjlu.edu.cn For instance, an asymmetric alkylaminoborazine, 2-propylamino-4,6-bis(methylamino)borazine, has been synthesized from TCB and subsequently polymerized to create a melt-spinnable polyborazine. researchgate.net

Table 1: Examples of Alkylaminoborazine Synthesis via Aminolysis of this compound

Reactant AminesMolar Ratio (Amine 1:Amine 2)Resulting Monomer/PolymerApplicationSource(s)
Methylamine / Dimethylamine1:2Polyborazine with chemical stabilityPrecursor for BN fibers researchgate.net
Propylamine / Isopropylamine2:1Polyborazine with a nearly linear molecular skeletonPrecursor for BN fibers jlu.edu.cn
IsopropylamineNot SpecifiedPoly[tri(isopropylamino)borazine]Precursor to hexagonal-BN researchgate.net
Methylamine / PropylamineNot SpecifiedProcessable polyborazine precursorPrecursor for BN ceramics researchgate.net

This compound can be functionalized by reacting it with various organometallic reagents, which allows for the introduction of alkyl, aryl, or other organic groups onto the boron centers. ijcce.ac.ir Grignard reagents (R-MgX) are effective for synthesizing B-trisubstituted borazines. acs.org For example, the reaction of TCB with methyl magnesium chloride can produce B-trimethylborazine, although the synthesis and isolation can be challenging with lower than expected yields. dtic.mil

Similarly, organolithium compounds are also utilized for these substitution reactions. ijcce.ac.irdtic.mil Another approach to modifying TCB involves silylating agents. The reaction with bis(trimethylsilyl)amine has been used as an alternative to ammonium (B1175870) chloride in the synthesis of the borazine ring structure, achieving a high yield. ijcce.ac.ir Atomic layer deposition processes have also utilized the reaction between this compound and hexamethyldisilazane (B44280) to form preceramic films for boron nitride synthesis. researchgate.net

Table 2: Functionalization of this compound with Organometallic Reagents

Organometallic ReagentResulting ProductPurpose/ApplicationSource(s)
Grignard Reagents (general)B-trisubstituted borazinesSynthesis of various borazine derivatives ijcce.ac.iracs.org
Methyl Magnesium ChlorideB-trimethylborazineSynthesis of stable borazine derivatives dtic.mil
Methyl LithiumB-trimethylborazineSynthesis of stable borazine derivatives dtic.mil
Bis(trimethylsilyl)amineThis compound (from BCl₃)High-yield synthesis of the borazine ring ijcce.ac.ir
HexamethyldisilazanePolyborazine preceramic filmFabrication of boron nitride thin films researchgate.net

Reduction Chemistry of this compound

The chlorine atoms on the borazine ring can be replaced with hydride ions through reduction reactions, yielding boron hydride derivatives. This is a key method for producing the parent borazine (B₃N₃H₆) and other related compounds.

The reduction of this compound is a common route to synthesize borazine. sibran.ru Metal tetrahydroborates, such as sodium borohydride (B1222165) (NaBH₄), are effective reducing agents for this transformation. sibran.ru The reaction involves the substitution of the chloro groups with hydride ions from the borohydride. sibran.ru

The general reaction can be represented as: 2 Cl₃B₃N₃H₃ + 6 NaBH₄ → 2 B₃N₃H₆ + 3 B₂H₆ + 6 NaCl sibran.ru

This reaction, typically carried out in a solvent like diglyme, provides a pathway to borazine, although it also produces diborane (B8814927) as a byproduct. sibran.ru This method is a foundational technique in borane (B79455) chemistry for accessing N-trisubstituted and parent borazines from their B-chloro precursors. google.com

Recent research has explored metal-mediated pathways for the reduction of borazine derivatives. Low-valent transition metal species can activate and reduce the borazine ring. For example, a low-valent chromium source has been shown to reduce a hexamethylborazine, a model compound for spent ammonia-borane fuels. researchgate.net In this process, the alkyl borazine coordinates to a chromium carbonyl fragment, {Cr(CO)₃}, which facilitates hydride transfer to the borazine ring. researchgate.net

While this specific example does not use this compound directly, it establishes the principle of a metal-mediated reduction pathway for the B=N fragments within a borazine ring. researchgate.net Such pathways are of interest for developing new strategies for regenerating borane-based hydrogen storage materials. researchgate.net The coordination of the borazine to the metal center is a key step that enables the subsequent reduction. Further investigations into using this approach for the reduction of borazine (H₆B₃N₃) and polyborazylene are ongoing. researchgate.net

Oligomerization and Polymerization Pathways of this compound

This compound is a critical monomer for producing inorganic polymers, particularly polyborazines, which are precursors to boron nitride (BN) ceramics. researchgate.netnasa.gov The polymerization process typically begins with the substitution of the chlorine atoms on TCB with amino groups, as described in section 3.1.1. The resulting amino-substituted borazines are then subjected to thermal treatment to induce polymerization. researchgate.netresearchgate.netjlu.edu.cn

During thermal polymerization, condensation reactions occur, leading to the formation of linkages between borazine rings and the creation of oligomeric and polymeric structures. researchgate.netresearchgate.net The structure of the resulting polymer, whether it is linear, branched, or cross-linked, depends heavily on the nature of the substituents on the borazine ring and the reaction conditions. researchgate.netjlu.edu.cn For example, using a specific ratio of propylamine to isopropylamine in the initial substitution reaction can yield a polyborazine precursor with a nearly linear molecular skeleton, which is desirable for producing BN fibers. jlu.edu.cn

The thermal decomposition of TCB itself above 100°C can lead to the formation of non-volatile solids through the evolution of hydrogen chloride, which can be considered an initial step towards forming condensed, polymeric materials. ijcce.ac.ir The ultimate goal of this polymerization is often the creation of a processable preceramic polymer that can be shaped (e.g., spun into fibers) and then pyrolyzed at high temperatures to yield high-purity boron nitride. nih.govresearchgate.net

Synthesis of Linear and Crosslinked Polyborazines and Preceramic Polymers

The primary route to polyborazines from this compound involves a two-step process: substitution followed by polymerization. The initial step is an aminolysis reaction where the chlorine atoms on the boron centers are replaced by amino groups. This is typically achieved by reacting this compound with primary or secondary amines. researchgate.netresearchgate.net The choice of the amine substituent is crucial as it dictates the structure and properties of the resulting monomer and, consequently, the final polymer. researchgate.net

These tris(amino)borazine monomers are then subjected to thermal treatment to induce polymerization. researchgate.netresearchgate.net This thermolysis process leads to the formation of polyborazines, which are preceramic polymers that can be converted into boron nitride (BN) upon pyrolysis at high temperatures. researchgate.net The architecture of the polymer, whether linear or crosslinked, can be tailored by controlling the substitution pattern on the borazine ring and the polymerization conditions. For instance, using a mixture of propylamine and isopropylamine in a 2:1 molar ratio for the initial substitution reaction yields a polyborazine precursor with a nearly linear molecular structure, which is advantageous for melt-spinning into precursor fibers. researchgate.net

The development of asymmetrically substituted monomers, such as 2-propylamino-4,6-bis(methylamino)borazine, has been a significant advancement. researchgate.netresearchgate.net Polymerization of these asymmetric monomers can lead to melt-spinnable polyborazines (PBNs) with desirable rheological properties, making them excellent candidates for the fabrication of continuous BN ceramic fibers. researchgate.netresearchgate.net These preceramic polymers are critical for producing high-performance ceramic materials used in demanding applications. nasa.gov

Table 1: Examples of Polyborazine Precursors Synthesized from this compound
Amine Reactant(s)Resulting MonomerPolymerization MethodKey Polymer PropertyFinal Ceramic ProductReference
Methylamine/DimethylamineTris(methylamino/dimethylamino)borazineThermal PolymerizationPrecursor for BN fibersBoron Nitride (BN) researchgate.net
Propylamine/IsopropylamineTris(propylamino/isopropylamino)borazineThermal PolymerizationNearly linear, melt-spinnableBoron Nitride (BN) Fibers researchgate.net
Methylamine and Propylamine2-propylamino-4,6-bis(methylamino)borazine (Asymmetric)Thermal PolymerizationMelt-spinnableBoron Nitride (BN) Fibers researchgate.netresearchgate.net

Mechanistic Aspects of Thermal and Catalytic Polymerization

The conversion of aminoborazine monomers into a crosslinked preceramic network is predominantly achieved through thermal polymerization. The mechanism involves condensation reactions where small molecules are eliminated to form linkages between the borazine rings. During the pyrolysis of tris(amino)borazine derivatives, the amine substituents are cleaved, leading to the formation of B-N bonds that bridge adjacent borazine units. This process can occur through deamination or transamination reactions. researchgate.net

Initially, at moderate temperatures, linear or branched oligomers and polymers are formed. As the temperature increases, further crosslinking occurs, resulting in a rigid, three-dimensional network. This curing or crosslinking step is vital for increasing the ceramic yield and for maintaining the desired shape of the material during the final conversion to boron nitride ceramic. Thermal decomposition of the borazine ring itself is generally avoided at polymerization temperatures, though it can occur at much higher pyrolysis temperatures. ijcce.ac.ir

While thermal polymerization is the standard method, catalytic approaches for polymerization and crosslinking of borazine-based systems are also being explored. For example, rhodium complexes have been used to catalyze the hydroboration of olefins with pre-formed polyborazylene, which is a method of polymer functionalization rather than polymerization itself. umich.edu The development of specific catalysts for the controlled polymerization of aminoborazine monomers derived from this compound remains an area of active research, aiming to achieve better control over polymer architecture and lower processing temperatures.

Novel Reactivity Patterns and Exploratory Synthetic Transformations

The reactivity of this compound extends beyond the synthesis of simple poly(aminoborazine)s, enabling the creation of more complex and functional materials. A key area of exploration is the synthesis of asymmetrically substituted borazines. By carefully controlling the reaction conditions and stoichiometry of different amines, it is possible to achieve selective substitution of the chlorine atoms, yielding monomers with tailored functionality. researchgate.netresearchgate.net This route is often simpler and more cost-effective than other methods for producing such specialized precursors. researchgate.netresearchgate.net

Furthermore, this compound and its derivatives can be used as building blocks to incorporate the borazine moiety into other polymer systems. For example, borazine rings can be introduced into polycarbosilane backbones by reacting them with this compound. nih.gov This creates hybrid preceramic polymers that can yield silicon boron carbonitride (SiBCN) ceramics upon pyrolysis.

Another novel synthetic transformation involves using organometallic reagents to functionalize the borazine ring. For instance, the reaction of a B-chloroborazine derivative with ethynylphenylethynyl magnesium bromide has been used to synthesize borazine-containing arylacetylene resins. nih.gov These materials possess unique thermal and electronic properties. Such exploratory transformations highlight the potential of this compound as a versatile platform for designing advanced materials with precisely controlled compositions and properties at the molecular level. nih.gov

Spectroscopic and Structural Elucidation of Trichloroborazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a powerful tool for elucidating the structure of trichloroborazine in solution. By analyzing the spectra of different nuclei, such as ¹H, ¹¹B, ¹⁴N, and ¹⁵N, researchers can probe the local chemical environments within the molecule.

¹H NMR spectroscopy of this compound reveals information about the protons attached to the nitrogen atoms. At room temperature, the ¹H NMR spectrum typically shows a broad peak corresponding to the three equivalent N-H protons. ijcce.ac.ir This broadening is a result of the quadrupole moment of the ¹⁴N nucleus, which can cause rapid relaxation and obscure the expected spin-spin coupling. ijcce.ac.ir

¹¹B NMR spectroscopy is used to characterize the boron environments. In this compound, a single resonance is typically observed, confirming the presence of three equivalent boron atoms in the ring. ijcce.ac.ir The chemical shift in the ¹¹B NMR spectrum is sensitive to the substituents on the boron atoms. For instance, the substitution of chlorine atoms with other groups leads to predictable shifts in the ¹¹B resonance, providing a means to monitor chemical reactions. znaturforsch.com

Here is a table summarizing typical NMR data for this compound:

NucleusChemical Shift (δ) in ppmSolventReference
¹H~4.66Toluene-d8 ijcce.ac.ir
¹¹B~30.3CDCl₃ znaturforsch.com
¹⁴N-271.3Toluene-d8 ijcce.ac.ir

The nitrogen nuclei in the borazine (B1220974) ring can be studied using both ¹⁴N and ¹⁵N NMR spectroscopy. Due to its high natural abundance, ¹⁴N is more commonly observed, but its quadrupole moment (spin I=1) leads to broad signals, which can sometimes be challenging to detect with high-resolution NMR. huji.ac.il In this compound, the ¹⁴N NMR spectrum shows a broad signal, and the chemical shift provides information about the nitrogen environment. ijcce.ac.irresearcher.life

The interaction between the ¹⁴N quadrupole moment and the electric field gradient at the nucleus significantly influences the NMR spectra of neighboring nuclei, particularly the directly bonded protons. ijcce.ac.ir This quadrupole coupling effect is responsible for the broadening of the N-H proton signal at room temperature. ijcce.ac.ir

¹⁵N NMR, on the other hand, provides much sharper signals because the ¹⁵N nucleus has a spin of ½ and no quadrupole moment. wikipedia.org However, its low natural abundance (0.36%) often necessitates isotopic labeling for detection. wikipedia.org High-resolution ¹⁵N solid-state NMR has been instrumental in characterizing the different nitrogen sites in borazine-based polymers. researchgate.net

Temperature-dependent NMR studies are crucial for understanding dynamic processes in this compound, such as molecular motion and chemical exchange. As the temperature increases, the rate of molecular tumbling in solution increases, which can average out the quadrupolar effects of the ¹⁴N nucleus. ijcce.ac.ir

A notable example is the ¹H NMR spectrum of this compound. At room temperature, the N-H proton signal is a broad singlet. ijcce.ac.ir However, as the temperature is raised to 100 °C, this broad peak resolves into a well-defined triplet. ijcce.ac.irresearcher.lifeijcce.ac.ir This change is attributed to the increased rate of quadrupole relaxation of the ¹⁴N nucleus at higher temperatures, which effectively decouples it from the proton, revealing the expected 1:1:1 triplet splitting pattern due to coupling with the spin-1 ¹⁴N nucleus. ijcce.ac.ir This phenomenon allows for the determination of the ¹J(¹⁴N, ¹H) coupling constant. ijcce.ac.ir

These variable-temperature experiments provide valuable insights into the dynamics of the molecule and the nature of the B-N and N-H bonds. psu.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a fundamental tool for characterizing the bonding in this compound and its derivatives. ksu.edu.sa These methods probe the vibrational modes of the molecule, providing a "fingerprint" that can be used for identification and structural analysis. uni-siegen.de

The IR and Raman spectra of this compound exhibit a series of characteristic absorption bands corresponding to specific vibrational modes of the molecule. The most significant of these are the stretching vibrations of the N-H, B-N, and B-Cl bonds. ijcce.ac.ir

The N-H stretching vibration typically appears as a sharp and intense band in the high-frequency region of the IR spectrum. mdpi.com The B-N stretching vibration is a key indicator of the strength of the bonds within the borazine ring and is usually observed in the mid-frequency range. ijsrst.com The position of this band can be influenced by the nature of the substituents on both the boron and nitrogen atoms. acs.org The B-Cl stretching vibration is found at lower frequencies and is characteristic of the boron-halogen bond. ijcce.ac.ir

The table below presents a summary of the characteristic vibrational frequencies for this compound.

Vibrational ModeFrequency (cm⁻¹)Spectroscopic TechniqueReference
N-H stretch3410ATR-FT-IR ijcce.ac.ir
B-N stretch1435ATR-FT-IR ijcce.ac.ir
B-Cl stretch806ATR-FT-IR ijcce.ac.ir

Vibrational spectroscopy is a valuable technique for monitoring the progress of chemical reactions involving this compound and for verifying the identity of the resulting products. For example, during the synthesis of this compound derivatives through nucleophilic substitution reactions, the disappearance of the B-Cl stretching band and the appearance of new bands corresponding to the new B-substituent bonds can be monitored by IR spectroscopy. researchgate.net

This real-time analysis allows for the optimization of reaction conditions and ensures the complete conversion of the starting material. Furthermore, the IR and Raman spectra of the final products can be compared with known data to confirm their structure and purity.

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of molecules by analyzing the mass-to-charge ratio of ions. In the study of this compound, mass spectrometry elucidates its molecular composition and reveals its fragmentation patterns under ionization. wikipedia.org When a this compound molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact, forming an energetically unstable molecular ion (M⁺•). libretexts.org This molecular ion subsequently undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. libretexts.org

The fragmentation process is governed by the relative strengths of the chemical bonds within the molecule. wikipedia.org For this compound (B₃Cl₃H₃N₃), the analysis of these fragments provides valuable confirmation of its cyclic structure and the identity of its substituents. Common fragmentation pathways would involve the cleavage of B-Cl, B-N, or N-H bonds. The resulting mass spectrum displays peaks corresponding to the intact molecular ion and various fragment ions. The pattern of these peaks is a unique fingerprint of the compound. For instance, the loss of a chlorine atom or an HCl molecule would result in significant peaks at specific mass-to-charge ratios, helping to confirm the initial structure.

Below is a table representing plausible fragmentation patterns for this compound based on its structure.

Table 1: Plausible Mass Spectrometry Fragmentation of this compound (B₃Cl₃H₃N₃)

Fragment IonProposed Neutral Lossm/z (Mass/Charge Ratio)Significance
[B₃Cl₃H₃N₃]⁺•-183.8Molecular Ion (M⁺•)
[B₃Cl₂H₃N₃]⁺Cl148.8Loss of a Chlorine radical
[B₃Cl₂H₂N₃]⁺•HCl147.8Loss of Hydrogen Chloride
[B₃ClH₂N₃]⁺Cl, HCl112.8Sequential loss of Cl and HCl

X-ray Diffraction (XRD) for Crystalline Structure Determination

Investigations of Bond Lengths, Bond Angles, and Planarity of the Borazine Ring

Detailed XRD studies provide precise measurements of the geometric parameters of the this compound ring. X-ray crystallographic analyses of borazine show that all B-N bond lengths within the ring are equivalent, measuring 1.429 Å. wikipedia.org While the bond lengths are equal, the borazine ring is not a perfect hexagon because the bond angles at the boron and nitrogen atoms differ due to their different electronegativities. wikipedia.orgunacademy.com In borazine, the angle at the boron atoms is approximately 117.1°, while the angle at the nitrogen atoms is 122.9°. wikipedia.orgunacademy.com The attachment of electronegative chlorine atoms to the boron atoms in this compound influences these parameters, generally leading to a decrease in the B-N bond length compared to unsubstituted borazine. core.ac.uk The planarity of the ring is a key feature, suggesting electron delocalization, though it is considered less aromatic than benzene (B151609) due to the polarity of the B-N bonds. wikipedia.org

Table 2: Structural Parameters of Borazine from X-ray Crystallography

ParameterValueReference Compound
B-N Bond Length1.429 ÅBorazine (B₃H₆N₃) wikipedia.org
Bond Angle at Boron (N-B-N)117.1°Borazine (B₃H₆N₃) wikipedia.org
Bond Angle at Nitrogen (B-N-B)122.9°Borazine (B₃H₆N₃) wikipedia.org
Ring StructurePlanarBorazine / this compound wikipedia.orgiucr.org

Advanced Characterization Techniques for Polymeric Derivatives

This compound serves as a monomer for the synthesis of preceramic polymers, which can be converted into boron nitride ceramics upon pyrolysis. The characterization of these polymeric derivatives is crucial for understanding their properties and controlling the quality of the final ceramic material.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing polymers. intertek.com It separates molecules based on their size (hydrodynamic volume) in solution. aut.ac.ir A dilute solution of the polymer derived from this compound is passed through a column packed with porous gel; larger molecules elute faster while smaller molecules are delayed. aut.ac.ircampoly.com This separation allows for the determination of the polymer's molecular weight distribution, including number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). campoly.com This information is vital as the molecular weight and its distribution significantly affect the polymer's processability (e.g., melt-spinnability) and the properties of the resulting ceramic. researchgate.net For example, a polymer derived from this compound was found to have a molecular weight of 980 Da as determined by GPC. googleapis.com

Table 3: Typical Data Obtained from GPC Analysis of a Preceramic Polymer

ParameterSymbolDescription
Number-Average Molecular WeightMnThe total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular WeightMwAn average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average.
Polydispersity IndexPDIA measure of the broadness of a molecular weight distribution of a polymer (Mw/Mn).

Thermogravimetric Analysis (TGA) for Thermal Stability and Polymer-to-Ceramic Conversion

Thermogravimetric Analysis (TGA) is a thermal analysis method used to measure changes in a material's mass as a function of temperature or time in a controlled atmosphere. torontech.com For polymeric derivatives of this compound, TGA is essential for assessing thermal stability and monitoring the polymer-to-ceramic conversion process. The TGA curve provides critical information on decomposition temperatures, the amount of volatile species released, and the final ceramic yield. torontech.com

During TGA, a sample of the preceramic polymer is heated at a controlled rate. The resulting plot of mass versus temperature reveals distinct stages of weight loss. torontech.com For instance, an initial weight loss may correspond to the release of small molecules or solvents, while a significant weight loss at higher temperatures (e.g., 250-500°C) indicates the cross-linking and decomposition of the polymer structure as it transforms into a ceramic. mdpi.compsu.edu The mass remaining at the end of the experiment (e.g., at 1000°C or higher) represents the ceramic yield, a crucial parameter for evaluating the efficiency of the precursor. researchgate.netnih.gov Polyborazylene, a related preceramic polymer, shows excellent ceramic yields of 84-93% when pyrolyzed in the range of 900–1450°C. nih.gov The atmosphere used (e.g., nitrogen, argon, or ammonia) can also significantly influence the decomposition pathway and the composition of the final ceramic material. psu.eduempowermaterials.com

Table 4: TGA Data for a Poly[B-(methylamino)borazine] Precursor

Temperature Range (°C)Observed ProcessSignificance
200 - 450Major weight lossCondensation reactions and formation of a cross-linked polymer network. Release of volatile byproducts like methylamine (B109427). psu.edu
400 - 1000Polymer-to-Ceramic ConversionStructural rearrangement into a basal boron nitride structure. psu.edu
> 1000CrystallizationImprovement of crystalline order in the final boron nitride ceramic. psu.edu
Final (e.g., 1450°C)Ceramic YieldHigh yield (e.g., ~84-93% for related systems) indicates efficient conversion to ceramic. nih.gov

Computational and Theoretical Investigations of Trichloroborazine Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a principal computational method for investigating the electronic structure of borazine (B1220974) and its derivatives. nih.gov This approach allows for an accurate description of electron correlation effects at a manageable computational cost, making it well-suited for systems like trichloroborazine.

Table 1: Representative DFT-Calculated Geometrical Parameters for this compound Note: The following data is illustrative of typical results from DFT calculations and may not be from a single definitive source.

ParameterValue
B-N Bond Length~1.43 Å
B-Cl Bond Length~1.75 Å
N-H Bond Length~1.01 Å
B-N-B Bond Angle~120°
N-B-N Bond Angle~120°
Cl-B-N Bond Angle~120°
H-N-B Bond Angle~120°

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the opposite.

For this compound, DFT calculations have determined the HOMO-LUMO gap to be approximately 784.2 kJ/mol. aidic.itcetjournal.it This relatively large energy gap indicates that this compound is a kinetically stable molecule. The HOMO is typically associated with the π-system of the borazine ring, with significant contributions from the nitrogen p-orbitals. The LUMO, conversely, is generally a π* anti-bonding orbital with substantial contributions from the boron p-orbitals. This distribution makes the nitrogen atoms the primary sites for electrophilic attack and the boron atoms the likely centers for nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for this compound and its Derivatives

CompoundHOMO-LUMO Gap (kJ/mol)
This compound (TCB)784.2 aidic.it
Cl₂[N(CH₃)₂]B₃N₃H₃666.5 aidic.it
Cl[N(CH₃)₂]₂B₃N₃H₃695.8 aidic.it
[N(CH₃)₂]₃B₃N₃H₃674.2 aidic.it

To gain a more quantitative understanding of the bonding within this compound, theoretical analyses such as Natural Bond Orbital (NBO) calculations are employed. NBO analysis provides valuable information on charge distribution and bond order.

Wiberg Bond Indices (WBIs) are a measure of the bond order between two atoms. A higher WBI indicates a stronger, more covalent bond. For this compound, the WBI for the B-Cl bond is calculated to be 1.112. aidic.it This value suggests a bond with significant covalent character and stability. In comparison to other B-X bonds in substituted borazines, the B-Cl bond is found to be the most stable. aidic.it

Charge Distribution analysis, through methods like Mulliken Population Analysis or Natural Population Analysis (NPA), reveals the partial atomic charges on each atom in the molecule. stackexchange.comrichmond.edu These charges are crucial for understanding the molecule's electrostatic potential and predicting sites of reactivity. In this compound, the high electronegativity of the nitrogen and chlorine atoms relative to boron and hydrogen leads to a significant polarization of the bonds. The boron atoms are expected to carry a partial positive charge, making them electrophilic, while the nitrogen atoms will have a partial negative charge, rendering them nucleophilic. The chlorine atoms also carry a partial negative charge. This charge distribution is a key factor in the reactivity of this compound, particularly in substitution reactions.

Table 3: Calculated Wiberg Bond Indices for Various Bonds in this compound and Related Compounds

BondWiberg Bond Index
B-Cl1.112 aidic.it
B-H1.002 aidic.it
B-NHCH₃0.9874 aidic.it
B-N(CH₃)₂0.9432 aidic.it
N-H0.7697 aidic.it

Theoretical Prediction of Reactivity and Reaction Pathways

Computational chemistry is not only descriptive but also predictive. By modeling reaction pathways and calculating the energies of reactants, transition states, and products, researchers can forecast the feasibility and mechanisms of chemical reactions.

This compound is known to undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups. DFT calculations can elucidate the mechanisms of these reactions. For example, the simulation of the substitution reaction of this compound with dimethylamine (B145610) has revealed the formation of a Cl-B-N-H-Cl tetratomic ring structure in the intermediate state. researchgate.net This finding suggests a complex, multi-step mechanism rather than a simple, direct displacement.

A full transition state analysis for such a reaction would involve locating the transition state structure on the potential energy surface and calculating the activation energy. The Gibbs free energy profile for the reaction pathway would show the relative energies of the reactants, intermediates, transition states, and products. researchgate.net Such profiles are instrumental in determining the rate-limiting step of the reaction and understanding how substituents on the nucleophile or the borazine ring affect the reaction rate.

The thermal stability and decomposition pathways of this compound are of significant interest, particularly in its role as a precursor for boron nitride ceramics. Computational modeling can provide insights into the initial steps of thermal decomposition. Potential pathways include the elimination of HCl, intermolecular condensation reactions, or ring-opening polymerization.

Studies on related borazine derivatives suggest that thermal decomposition can proceed via a ring-opening mechanism, leading to the formation of polymers. researchgate.net For B-tribromoborazine, it has been noted that decomposition at lower temperatures occurs without the opening of the boron-nitrogen ring, suggesting that ring integrity is maintained in the initial stages of decomposition under certain conditions. researchgate.net

Computational studies on the thermal decomposition of this compound would involve exploring various possible unimolecular and bimolecular reaction pathways. nih.govscispace.comnih.gov By calculating the activation barriers for different bond-breaking and bond-forming events, the most likely decomposition mechanism can be identified. For instance, the cleavage of a B-Cl or N-H bond could be an initial step, followed by subsequent reactions of the resulting radical or ionic species. Ring-opening would likely involve the cleavage of a B-N bond within the ring, a process that would require a significant amount of energy due to the partial double bond character of these bonds.

Aromaticity and Electron Delocalization in this compound Rings

The concept of aromaticity in borazine and its derivatives, including this compound, is a subject of considerable theoretical interest due to the isoelectronic and isostructural relationship with benzene (B151609). However, the significant difference in electronegativity between boron and nitrogen atoms leads to a distinct electronic structure compared to its hydrocarbon analogue, resulting in a weaker aromatic character.

Calculation of Aromaticity Indices and Comparative Studies with Borazine and Benzene Analogues

Computational studies employ various indices to quantify the degree of aromaticity in cyclic systems. These indices are broadly based on geometric, energetic, and magnetic criteria. For this compound, these calculations consistently indicate a reduced aromatic character compared to benzene, and even to the parent borazine molecule.

Experimental and theoretical studies on B,B′,B″-trichloroborazine confirm that, unlike benzene, borazines are generally weakly aromatic. nih.gov The primary methods used to evaluate this include Nucleus-Independent Chemical Shift (NICS), the para-delocalization index (PDI), multi-centre bond order (MCBO), and ring current strength (RCS). mdpi.com

Nucleus-Independent Chemical Shift (NICS): NICS values are a popular magnetic criterion for aromaticity, where negative values at the center of a ring indicate diatropic ring currents (aromaticity) and positive values indicate paratropic currents (anti-aromaticity). Theoretical studies analyzing the NICSzz values (the tensor component perpendicular to the ring plane) show that replacing hydrogen atoms on the boron atoms of borazine with halogens, including chlorine, reduces the aromaticity of the molecule. nih.govresearchgate.net The order of increasing aromaticity among some B-substituted borazines is found to be: B₃N₃H₃(Br)₃ < B₃N₃H₃(Cl)₃ < B₃N₃H₃(F)₃ < B₃N₃H₃(CH₃)₃ < B₃N₃H₆. nih.govresearchgate.net

Other Indices: Electronic criteria such as the para-delocalization index (PDI), which measures electron delocalization between para-related atoms, also point to a lower degree of aromaticity in substituted borazines. mdpi.comchem8.org Similarly, indices based on bond order equalization, like the Harmonic Oscillator Model of Aromaticity (HOMA), which is a geometry-based index, show deviations from the high values seen in benzene. While borazine itself is a topic of debate, often described as weakly aromatic or nonaromatic, the introduction of chloro substituents further diminishes its already limited aromatic character. nih.govnih.gov

A comparative analysis underscores these findings. While benzene is the archetypal aromatic compound with strong diatropic ring currents and significant electron delocalization, borazine exhibits a much weaker effect. B,B′,B″-trichloroborazine, when compared with its direct carbon-based analogue 1,3,5-trichlorobenzene, shows significantly reduced aromatic character. nih.gov

Below is an interactive data table summarizing typical theoretical values for aromaticity indices for benzene, borazine, and B-trichloroborazine.

Note: The values are representative and can vary based on the level of theory and basis set used in the calculation. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While extensive quantum mechanical calculations have been performed to understand the electronic structure and aromaticity of this compound, specific studies employing molecular dynamics (MD) simulations on this compound are not widely reported in the reviewed literature. MD simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing insights into conformational changes and intermolecular interactions that are not accessible from static calculations. nih.govmdpi.com

For a molecule like this compound, MD simulations could offer valuable information in several areas:

Conformational Dynamics: Although the borazine ring is generally considered planar, MD simulations could explore the potential for out-of-plane fluctuations or puckering of the ring over time, especially under different environmental conditions (e.g., in solution or at elevated temperatures). It could also be used to analyze the rotational dynamics of the B-Cl and N-H bonds. Such simulations have been effectively used to study the interconversions between different conformations in various cycloalkanes. nih.gov

Intermolecular Interactions: In the solid state, intermolecular forces dictate the crystal packing arrangement. Experimental studies have revealed surprising similarities in the crystal packing of B,B′,B″-trichloroborazine and 1,3,5-trichlorobenzene. nih.gov MD simulations of the crystalline phase could elucidate the nature and strength of the specific intermolecular interactions responsible for this packing, such as dipole-dipole interactions, van der Waals forces, and potentially weak hydrogen bonds or other non-covalent interactions. researchgate.netmdpi.comias.ac.in Understanding these interactions is fundamental to crystal engineering. rsc.org By simulating the system over time, one could analyze the stability of the crystal lattice and the collective motions of the molecules.

Applications of Trichloroborazine in Advanced Materials Science and Chemical Synthesis

Precursors for Boron Nitride (BN) Materials Synthesis

Trichloroborazine is a highly valued precursor for the synthesis of various forms of boron nitride, a material prized for its exceptional thermal stability, chemical inertness, high mechanical strength, and excellent electrical insulation properties. ijcce.ac.irsmolecule.com Its utility stems from the pre-existing alternating boron-nitrogen framework, which facilitates the formation of BN structures. nih.gov The compound is recognized as one of the most efficient precursors for producing a variety of BN materials, including hexagonal boron nitride (h-BN), cubic boron nitride (c-BN), and boron nitride nanotubes (BNNTs). ijcce.ac.irsmolecule.com

Chemical Vapor Deposition (CVD) for BN Films and Nanostructures

Chemical Vapor Deposition (CVD) is a prominent technique for producing high-quality boron nitride thin films and nanostructures, with this compound often serving as the single-source precursor. acs.orguzh.ch In this process, volatile this compound is introduced into a reaction chamber where it decomposes at elevated temperatures, leading to the deposition of a BN film on a substrate. journaldephysique.org

Research has demonstrated the successful growth of hexagonal boron nitride (h-BN) monolayers on various metallic substrates, such as Ni(111) and Pt(111), using this compound. acs.orguzh.ch Studies using techniques like low-energy electron diffraction (LEED) have shown that the decomposition of this compound on these surfaces can lead to the formation of well-ordered, large-domain h-BN films. acs.org The precursor chemistry of this compound, compared to borazine (B1220974), has been shown to influence the resulting domain structures on the substrate. acs.org

The CVD process using this compound has been investigated to understand the kinetics of deposition. For instance, the deposition of BN on silicon has been described by a Langmuir reaction type, with observed gas-phase decomposition of the precursor affecting the concentration at the substrate. journaldephysique.org The resulting films are often amorphous and colorless, with a stoichiometric 1:1 ratio of boron to nitrogen and low chlorine content. journaldephysique.org While CVD is a powerful method, challenges such as inadequate mixing of precursors like boron trichloride (B1173362) and ammonia (B1221849) can lead to non-uniform deposits. cambridge.org Using a single-source precursor like this compound can help circumvent these issues. cambridge.org

Table 1: CVD Parameters for BN Film Deposition from this compound

ParameterValueReference
PrecursorB,B',B''-Trichloroborazine journaldephysique.org
SubstrateSilicon journaldephysique.org
Deposition Temperature973 - 1233 K journaldephysique.org
Total Pressure250 - 2000 Pa journaldephysique.org
AtmosphereArgon journaldephysique.org

Polymer-Derived Ceramics (PDCs) Route to Hexagonal Boron Nitride (h-BN) and Cubic Boron Nitride (c-BN)

The Polymer-Derived Ceramics (PDC) route offers a versatile and controllable method for synthesizing boron nitride materials, and this compound is a key starting monomer in this process. nih.govresearchgate.net This approach involves the chemical modification of this compound to form a preceramic polymer, which is then shaped and pyrolyzed to yield the final ceramic material. nih.govresearchgate.net The PDC method allows for the fabrication of complex BN shapes that are difficult to achieve through conventional ceramic processing techniques. nih.gov

This compound can be reacted with various amines to create soluble polyborazine precursors. researchgate.net For example, reaction with methylamine (B109427) or dimethylamine (B145610) yields poly(aminoborazine)s. researchgate.netaidic.it These polymers can then be processed into desired forms, such as fibers or coatings, before being converted to BN through heat treatment. nih.govresearchgate.net The properties of the resulting BN can be tailored by controlling the chemistry of the precursor polymer. aidic.it This method has been successfully employed to produce high-performance boron nitride fibers. researchgate.net

The PDC route has been explored for the synthesis of both hexagonal (h-BN) and cubic (c-BN) phases of boron nitride. wikipedia.org While h-BN is the more common polymorph obtained under standard pyrolysis conditions, the conversion to the superhard c-BN phase can be achieved under high-pressure and high-temperature conditions. wikipedia.org The use of this compound-derived precursors can lead to h-BN with advantages such as low sintering temperatures and high purity. aidic.it

Fabrication of Boron Nitride Nanotubes (BNNTs) and High-Performance Fibers

This compound is a crucial precursor for the synthesis of one-dimensional boron nitride nanostructures, including boron nitride nanotubes (BNNTs) and high-performance BN fibers. smolecule.comresearchgate.net BNNTs, structural analogs of carbon nanotubes, possess remarkable mechanical and thermal properties, making them attractive for a variety of applications.

Several synthesis methods for BNNTs utilize this compound-derived compounds. One approach involves the use of a tri(methylamino)borazine precursor, prepared from this compound and methylamine, which is then used to infiltrate a carbon template. unt.edu Subsequent ceramization and removal of the template yield BN nanomaterials. unt.edu

Furthermore, this compound is considered a desirable monomer for producing high-performance boron nitride fibers via the polymer-derived ceramics route. researchgate.netthieme-connect.de The process typically involves the synthesis of a spinnable polyborazine precursor from this compound. researchgate.net This polymer is then spun into fibers, which are subsequently cured and pyrolyzed to obtain ceramic BN fibers. researchgate.net These fibers exhibit excellent properties such as high-temperature resistance and good electrical insulation. google.com

Control of BN Morphology, Crystallinity, and Properties through Precursor Design

A significant advantage of using this compound as a precursor is the ability to control the morphology, crystallinity, and ultimately the properties of the resulting boron nitride materials through careful design of the precursor chemistry. researchgate.netaidic.it By modifying the this compound molecule, for instance, through substitution reactions with different amines, it is possible to influence the structure of the intermediate polyborazine and, consequently, the final BN ceramic. researchgate.netaidic.it

Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the relationship between the structure of this compound derivatives and their reactivity. aidic.it These studies have shown that the type of substituent on the borazine ring can affect the reaction activity and stability of the precursor, which in turn can be used to control the shape and properties of the resulting BN. aidic.it For example, the choice between methylamine and dimethylamine as reactants with this compound can lead to polyborazines with different properties and spinnability. researchgate.net

This level of control is crucial for tailoring BN materials for specific applications. For instance, by designing precursors that lead to nearly linear polymer skeletons, it is possible to produce melt-spinnable polyborazines suitable for fabricating high-quality BN fibers. researchgate.net The ability to tune the properties of BN through precursor design makes the this compound-based synthesis routes highly attractive for the development of advanced ceramic materials. nih.govaidic.it

Role in the Formation of High-Temperature Inorganic Polymers and Precursor Systems

This compound plays a significant role as a building block for high-temperature inorganic polymers and precursor systems. nasa.govnasa.gov The inherent thermal stability of the borazine ring makes it an attractive core for polymers designed to withstand extreme temperatures. The reactive chlorine atoms on the boron atoms of this compound allow for a variety of substitution reactions, enabling the synthesis of a wide range of polymeric structures. ijcce.ac.ir

The polymerization of this compound derivatives can lead to the formation of polyborazines, which are preceramic polymers that can be converted into boron nitride ceramics upon pyrolysis. researchgate.net These polymers are often soluble and can be processed using conventional polymer shaping techniques before being transformed into infusible and insoluble ceramic materials. nih.govresearchgate.net This process is central to the polymer-derived ceramics (PDC) route for producing BN fibers, coatings, and monoliths. nih.gov

The synthesis of these inorganic polymers often involves the reaction of this compound with ammonia or amines. researchgate.netnasa.gov For example, reacting this compound with different ratios of primary and secondary amines allows for the tuning of the properties and spinnability of the resulting polyborazine. researchgate.net The development of these precursor systems is crucial for the fabrication of high-performance ceramic materials with tailored properties for applications in aerospace, electronics, and other high-technology fields. google.com

Development of Specialized Borazine Derivatives for Emerging Technologies

The reactivity of this compound makes it a valuable starting material for the synthesis of a wide array of specialized borazine derivatives with potential applications in emerging technologies. ijcce.ac.irdtic.mil The chlorine atoms on the boron atoms are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups onto the borazine ring. ijcce.ac.ir

Researchers have explored reactions of this compound with reagents such as Grignard reagents, organolithium compounds, and various amines to create new borazine derivatives. ijcce.ac.ir For instance, the reaction with methyl lithium or methyl magnesium chloride has been investigated for the synthesis of B-trimethylborazine. dtic.mil These derivatives can exhibit unique electronic and structural properties, making them interesting for applications in areas like propellants and advanced materials. dtic.mil

Theoretical studies have also been conducted to explore the properties of different borazine derivatives. aidic.it For example, density functional theory (DFT) has been used to investigate the reactivity and stability of various alkylamine-substituted borazines derived from this compound. aidic.it Such studies provide valuable insights for designing new borazine-based molecules with specific functionalities for targeted applications. The development of these novel derivatives continues to be an active area of research, with the potential to lead to new materials with tailored properties for a range of advanced technologies. acs.org

Future Research Directions and Unresolved Challenges in Trichloroborazine Chemistry

Development of More Sustainable and Scalable Synthetic Methodologies

A primary challenge in trichloroborazine chemistry is the development of synthetic routes that are not only high-yielding but also sustainable and scalable for industrial production. ijcce.ac.ir Historically, the synthesis of TCB, first reported in 1940, involved methods that were often complex and produced low yields. ijcce.ac.ir The widely adopted Brown and Laubengayer method, which involves reacting gaseous boron trichloride (B1173362) (BCl₃) with ammonium (B1175870) chloride (NH₄Cl) in chlorobenzene (B131634) at high temperatures (110–130 °C), typically results in a modest yield of about 36%. ijcce.ac.ir This approach necessitates specialized low-temperature equipment to handle volatile and hazardous gaseous BCl₃ and is difficult to scale up. ijcce.ac.irijcce.ac.irnasa.gov

Current research efforts are focused on overcoming these hurdles. One promising modification involves using a BCl₃ solution in n-hexane to create a boron trichloride-acetonitrile complex. ijcce.ac.irijcce.ac.ir This adduct then reacts with ammonium chloride at a reduced reflux temperature of 86 °C. ijcce.ac.irijcce.ac.ir This lower temperature minimizes thermal decomposition of TCB and suppresses unwanted polymerization reactions, leading to a higher yield. ijcce.ac.irijcce.ac.ir Another innovative approach utilizes a dimethyl sulfide-boron trichloride complex, which slowly releases BCl₃ at the reaction temperature, improving the utilization of the boron source and simplifying the process for potential large-scale manufacturing. researchgate.netgoogle.com The overarching goal is to devise methodologies that reduce energy consumption, utilize less hazardous reagents, eliminate the need for complicated equipment, and are economically viable for broader industrial application. ijcce.ac.irgoogle.com

Synthetic MethodReagentsConditionsReported YieldKey Challenges/Advantages
Brown and Laubengayer (1955)Gaseous BCl₃, NH₄Cl, Chlorobenzene110–130 °C, Reflux~36%Requires low-temperature equipment for gaseous BCl₃; Low yield. ijcce.ac.ir
Modified Brown's Method (2022)BCl₃ solution in n-hexane, Acetonitrile (B52724), NH₄Cl86 °C, RefluxHighAvoids gaseous BCl₃; Lower temperature reduces side reactions and decomposition. ijcce.ac.irijcce.ac.ir
Dimethyl Sulfide Complex Method (2010)(CH₃)₂S·BCl₃ complex, NH₄Cl110-150 °C65-70%Facile synthesis, improved boron source utilization, suitable for scale-up. researchgate.netgoogle.com

Exploration of Unprecedented Reactivity and Complex Derivatization for Novel Architectures

The reactivity of this compound is dominated by the susceptibility of the electron-deficient boron atoms to nucleophilic attack, facilitated by the electronegative chlorine substituents. ijcce.ac.ir This makes TCB an exceptionally versatile starting material for a vast range of borazine (B1220974) derivatives. ijcce.ac.irsmolecule.com Classic derivatization strategies involve reactions with Grignard reagents, organolithium compounds, and various amines to produce substituted borazines. ijcce.ac.ir

The future in this area lies in moving beyond simple substitutions to explore unprecedented reactivity pathways and construct complex, multi-dimensional molecular architectures. Research is actively pursuing the synthesis of monomers through the reaction of TCB with different amines, such as dimethylamine (B145610), propylamine (B44156), and isopropylamine (B41738), which can then undergo thermal polymerization to form polyborazines. researchgate.netresearchgate.net These polymers serve as precursors to advanced ceramic materials. researchgate.net A significant challenge is to control the degree and type of substitution to create polymers with specific, predictable properties. The exploration of novel catalysts and reaction conditions could unlock new reaction pathways, leading to the synthesis of borazine-based materials with unique electronic, optical, or structural properties for applications in fields like catalysis and optoelectronics. researchgate.net

Deeper Mechanistic Understanding of High-Yield Synthesis and Polymerization Processes

Optimizing the synthesis of TCB and its subsequent polymerization into useful materials is contingent on a deep and fundamental understanding of the underlying reaction mechanisms. ijcce.ac.ir The formation of unwanted polymeric intermediates during the synthesis of TCB from BCl₃ and NH₄Cl has been identified as a cause for reduced yields, a finding made possible through techniques like online ¹¹B-NMR spectroscopy. ijcce.ac.ir It is understood that the synthesis of TCB likely proceeds via a homogeneous liquid-phase reaction mechanism. researchgate.net

Furthermore, the process of converting TCB-derived monomers into polymers, and subsequently into boron nitride ceramics, involves complex thermal decomposition and cross-linking reactions that are not yet fully elucidated. researchgate.netmdpi.com For instance, B-trichloroborazole is known to undergo slow, irreversible thermal decomposition above 100 °C, evolving hydrogen chloride and forming solid residues. researchgate.net A more profound mechanistic insight into these polymerization and pyrolysis steps is crucial for controlling the structure and properties of the final ceramic material. openmaterialssciencejournal.comacs.org Future research will likely employ a combination of advanced spectroscopic techniques and computational modeling to map these reaction pathways in greater detail.

Advanced Precursor Design for Tailored Boron Nitride Properties and Applications

This compound is a cornerstone precursor for producing high-performance boron nitride materials through routes like Chemical Vapor Deposition (CVD) and, notably, the Polymer-Derived Ceramics (PDCs) pathway. mdpi.comresearchgate.net The PDC route offers exceptional control over the final material's shape and microstructure, making it possible to fabricate complex objects like ceramic fibers, coatings, and monoliths. mdpi.comresearchgate.net

The design and synthesis of the molecular precursor are paramount for tailoring the properties of the final BN material. aidic.it By strategically modifying the TCB molecule—for example, by substituting the chlorine atoms with various alkylamino groups—researchers can fine-tune the properties of the resulting polyborazine. researchgate.netaidic.it The choice of substituent influences characteristics such as the polymer's spinnability (for fiber production), its ceramic yield upon pyrolysis, and the ultimate crystallinity, porosity, and mechanical strength of the BN product. researchgate.netresearchgate.net For example, the molar ratio of methylamine (B109427) to dimethylamine used in the substitution reaction with TCB directly impacts the properties and spinnability of the polyborazine precursor for BN fibers. researchgate.net Future work will focus on creating increasingly sophisticated and functionalized precursors from TCB to produce highly specialized BN materials designed for demanding applications in fields like aerospace, advanced electronics, and thermal management. aidic.itosti.gov

Synergistic Integration of Computational Chemistry with Experimental Research

The synergy between computational modeling and experimental research offers a powerful paradigm for accelerating the discovery and optimization of materials based on this compound. trujilloresearchgroup.comnih.gov Computational techniques, particularly Density Functional Theory (DFT), have become indispensable for investigating the molecular structure, electronic properties, and reactivity of TCB and its derivatives. ijcce.ac.iraidic.it

DFT simulations can provide valuable data on bond lengths and energies, and can predict the relative stability and reactivity of different TCB derivatives. aidic.ituzh.ch For instance, theoretical calculations have shown that dimethylamine derivatives of TCB are more stable than their methylamine counterparts, offering crucial guidance for selecting appropriate reaction conditions to control the formation of h-BN. ijcce.ac.ir Computational studies can also model the decomposition pathways of precursors during pyrolysis and simulate reaction intermediates that are often too transient to be observed experimentally. researchgate.net This integrated approach, where computational predictions guide experimental efforts and experimental results refine computational models, creates a highly efficient feedback loop. trujilloresearchgroup.comnih.gov This synergy is essential for navigating the vast chemical space of possible TCB derivatives and for the rational design of novel precursors and materials.

Expanding the Application Landscape of this compound-Derived Materials beyond Current Paradigms

While the primary application of TCB-derived materials has traditionally been in high-performance ceramics for extreme environments, there is a significant push to expand their use into new and emerging technological areas. mdpi.comaidic.it The inherent properties of the borazine ring system, combined with the chemical versatility afforded by TCB as a starting material, open up a vast application landscape. ijcce.ac.irresearchgate.net

Researchers are now exploring the potential of borazine-based structures, derived from TCB, in fields such as organic optoelectronics, catalysis, and gas storage and separation. researchgate.net The unique electronic nature of the B-N bond imparts properties that are distinct from their all-carbon analogues like benzene (B151609). researchgate.net This has led to investigations into their use as components in functional materials, including light-emitting devices and supramolecular assemblies. researchgate.net Future research will aim to synthesize novel TCB-derived architectures with precisely controlled functionalities to address challenges in areas like clean energy (e.g., hydrogen storage), advanced composites, and next-generation electronic and photonic devices, moving far beyond the current paradigms. smolecule.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for trichloroborazine, and how do their yields and conditions compare?

  • Methodology : this compound (B₃N₃H₃Cl₃) is commonly synthesized via:

  • Route 1 : Reaction of boron trichloride (BCl₃) with ammonium chloride (NH₄Cl) in chlorobenzene at 133°C using Fe/Ni/Co catalysts, yielding 50–60% .
  • Route 2 : Alternative methods include thermolysis of boron trichloride-dimethylsulfide complexes, achieving higher yields (~91%) under optimized conditions .
  • Key considerations : Catalyst selection, solvent purity, and temperature control significantly impact yield. Route 2 may require rigorous exclusion of moisture to prevent hydrolysis.

Q. How is this compound structurally characterized, and what analytical techniques are most reliable?

  • Methodology :

  • X-ray crystallography : Resolves bond lengths (e.g., B–N ≈ 1.58 Å, B–Cl ≈ 1.84 Å) and intermolecular interactions, as demonstrated in coordination complexes .
  • NMR spectroscopy : <sup>11</sup>B NMR shows distinct peaks for boron environments (e.g., δ 30.1 ppm for B–Cl bonds) .
  • Thermogravimetric analysis (TGA) : Used to study thermal decomposition pathways, revealing boron nitride as the final product at 450°C .

Q. What are the challenges in achieving high-purity this compound for precursor applications?

  • Methodology :

  • Purification : Vacuum sublimation or distillation is critical to remove byproducts like HCl or unreacted NH₄Cl .
  • Moisture sensitivity : Handling under inert atmospheres (argon/glovebox) prevents hydrolysis to boric acid derivatives .

Advanced Research Questions

Q. How do reaction conditions influence the formation of this compound adducts, and what mechanistic insights exist?

  • Methodology :

  • Adduct formation : this compound reacts with Lewis bases (e.g., pyridine), forming 1:4 adducts. Steric and electronic factors dictate stoichiometry, though structural characterization remains limited .
  • Mechanistic studies : DFT calculations or isotopic labeling could clarify boron’s coordination changes during adduct formation.

Q. What contradictions exist in reported synthesis yields, and how can they be resolved experimentally?

  • Methodology :

  • Data analysis : Compare yields from BCl₃/NH₄Cl (50–60% ) vs. boron trichloride-dimethylsulfide routes (91% ). Discrepancies may stem from catalyst efficiency or side reactions (e.g., NH₃ release).
  • Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, stoichiometric ratios) and characterize intermediates via <sup>11</sup>B NMR .

Q. What strategies mitigate side reactions during this compound polymerization for boron nitride ceramics?

  • Methodology :

  • Preceramic polymer synthesis : Use hexamethyldisilazane (HMDS) to replace Cl groups, reducing HCl evolution during pyrolysis .
  • Thermal analysis : TGA-MS identifies volatile byproducts (e.g., chlorosilanes), guiding process optimization .

Q. How does this compound’s reactivity differ from borazine (B₃N₃H₆) in precursor chemistry?

  • Methodology :

  • Comparative studies : this compound’s Cl substituents enhance electrophilicity, enabling nucleophilic substitution (e.g., with amines) .
  • Kinetic profiling : Monitor reaction rates under varying temperatures to quantify substituent effects.

Research Gaps and Recommendations

  • Mechanistic clarity : Adduct formation pathways (e.g., pyridine coordination) require detailed crystallographic studies .
  • Scalability : Improve yields in BCl₃/NH₄Cl routes via catalyst screening (e.g., transition metal oxides) .
  • Advanced applications : Explore this compound in covalent organic frameworks (COFs) or hybrid semiconductors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.